While a specific synthesis protocol for N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea was not identified, analogous N-phenyl-N'-(pyridinyl)urea derivatives can be synthesized via the oxidation of corresponding urea precursors. [ [] ] A potential pathway for synthesizing N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea could involve reacting 5-chloro-2-aminopyridine with 4-isopropylphenyl isocyanate.
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4